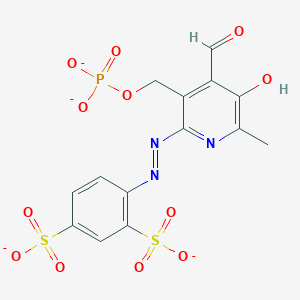
Ppads(4-)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5'-phosphonatopyridoxal-6-azobenzene-2,4-disulfonate is an organophosphate oxoanion obtained by deprotonation of the phospho and sulfo groups of 5'-phosphopyridoxal-6-azobenzene-2,4-disulfonic acid. It is an organophosphate oxoanion and an organosulfonate oxoanion. It is a conjugate base of a 5'-phosphopyridoxal-6-azobenzene-2,4-disulfonic acid.
Aplicaciones Científicas De Investigación
Scientific Research Applications of PPADS(4-)
Neuroprotective Effects in Neuronal Injury
- PPADS (pyridoxalphosphate-6-azophenyl-2',4'-disulphonic acid) has been shown to have neuroprotective effects in vivo. It accelerates functional recovery from microdialysis probe-induced disturbances in rat brain tissue, suggesting a potential for neuroprotection against neurological injuries (Krügel et al., 2001).
Protection Against Glutamate/NMDA Toxicity in Neurons
- Studies demonstrate that PPADS can protect mouse cerebellar granule neurons against glutamate/NMDA-induced neuronal death. This protection occurs in a time- and dose-dependent manner, indicating the potential of PPADS in moderating NMDA receptor-mediated neurotoxicity through a calcium-independent mechanism (Lin et al., 2005).
Characterization of Inhibition Mechanisms in Neurons
- Research using whole cell patch-clamp recording techniques has detailed the characteristics of PPADS inhibition of ATP-activated current in bullfrog dorsal root ganglion neurons. This study provides insights into the noncompetitive manner of PPADS inhibition, enhancing understanding of its pharmacological actions (Li, 2000).
Influence on Feeding Behavior and Dopamine Release
- PPADS infused into the rat nucleus accumbens has been observed to suppress feeding-induced dopamine release and reduce food consumption. This suggests that PPADS might play a role in regulating feeding behaviors and associated neurotransmitter release (Kittner et al., 2000).
Propiedades
Fórmula molecular |
C14H10N3O12PS2-4 |
|---|---|
Peso molecular |
507.4 g/mol |
Nombre IUPAC |
4-[[4-formyl-5-hydroxy-6-methyl-3-(phosphonatooxymethyl)pyridin-2-yl]diazenyl]benzene-1,3-disulfonate |
InChI |
InChI=1S/C14H14N3O12PS2/c1-7-13(19)9(5-18)10(6-29-30(20,21)22)14(15-7)17-16-11-3-2-8(31(23,24)25)4-12(11)32(26,27)28/h2-5,19H,6H2,1H3,(H2,20,21,22)(H,23,24,25)(H,26,27,28)/p-4 |
Clave InChI |
PNFZSRRRZNXSMF-UHFFFAOYSA-J |
SMILES |
CC1=C(C(=C(C(=N1)N=NC2=C(C=C(C=C2)S(=O)(=O)[O-])S(=O)(=O)[O-])COP(=O)([O-])[O-])C=O)O |
SMILES canónico |
CC1=C(C(=C(C(=N1)N=NC2=C(C=C(C=C2)S(=O)(=O)[O-])S(=O)(=O)[O-])COP(=O)([O-])[O-])C=O)O |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[2-[(2R,3S,4R)-4-hydroxy-3-[(Z)-octadec-9-enoyl]oxyoxolan-2-yl]-2-[(Z)-octadec-9-enoyl]oxyethyl] (Z)-octadec-9-enoate](/img/no-structure.png)

![3-O-Acetyl-2-O-(3-O-Acetyl-6-Deoxy-Beta-D-Glucopyranosyl)-6-Deoxy-1-O-{[(2r,2's,3a'r,4''s,5''r,6's,7a's)-5''-Methyl-4''-{[(2e)-3-Phenylprop-2-Enoyl]oxy}decahydrodispiro[oxirane-2,3'-[1]benzofuran-2',2''-Pyran]-6'-Yl]carbonyl}-Beta-D-Glucopyranose](/img/structure/B1239162.png)
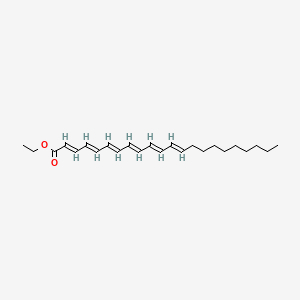
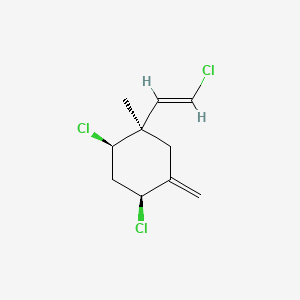
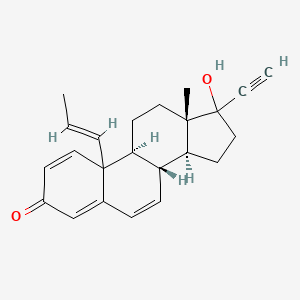
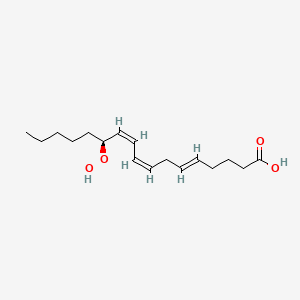



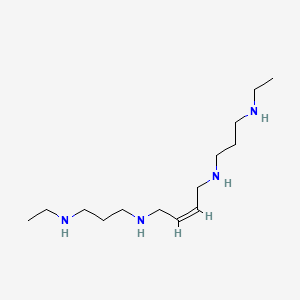

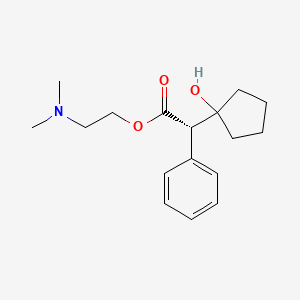
![methyl 2-[(1R,5R,6R,13S,16S)-6-(furan-3-yl)-1,5,15,15-tetramethyl-8,14,17-trioxo-7-oxatetracyclo[11.3.1.02,11.05,10]heptadec-10-en-16-yl]acetate](/img/structure/B1239183.png)